Methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid, commonly referred to as VTP-27999 2,2,2-trifluoroacetate, is a complex organic compound primarily recognized for its role as a potent and selective inhibitor of renin. This compound has garnered attention in scientific research due to its ability to block renin-stimulated extracellular signal-regulated kinase 1/2 phosphorylation in vascular smooth muscle cells, indicating its potential impact on cardiovascular health. The molecular formula for this compound is C28H42ClF3N4O7, with a molecular weight of approximately 639.1 g/mol.
The primary biological activity of VTP-27999 is its function as a renin inhibitor. Renin plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting this enzyme, VTP-27999 may have therapeutic implications in treating hypertension and related cardiovascular diseases. Studies indicate that it effectively reduces vascular smooth muscle cell proliferation and migration, which are critical processes in the development of hypertension and atherosclerosis.
The synthesis of methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate involves several steps:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.
VTP-27999 has significant applications in pharmacological research, particularly in studies aimed at understanding and treating hypertension and other cardiovascular diseases. Its selective inhibition of renin makes it a valuable tool for investigating the renin-angiotensin system's role in various physiological and pathological processes. Additionally, compounds like VTP-27999 may serve as lead compounds for developing new antihypertensive therapies.
Interaction studies involving VTP-27999 focus on its pharmacokinetic properties and interactions with other drugs. Research indicates that this compound does not significantly interact with common cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions compared to other antihypertensive agents. Furthermore, studies examining its effects on cellular signaling pathways reveal that it may modulate various intracellular mechanisms beyond renin inhibition, including pathways involved in inflammation and cellular stress responses.
Several compounds share structural or functional similarities with VTP-27999. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Losartan | C22H23ClN6O | Angiotensin II receptor blocker; used primarily for hypertension management. |
Aliskiren | C25H28N4O5S | Direct renin inhibitor; offers a different mechanism than VTP-27999 but targets the same pathway. |
Enalapril | C20H28N2O5 | An angiotensin-converting enzyme inhibitor; affects the same system but through a different approach. |
VTP-27999's specificity as a renin inhibitor distinguishes it from these compounds, which act at different points within the renin-angiotensin system.